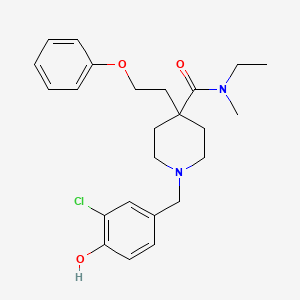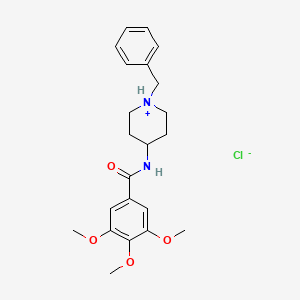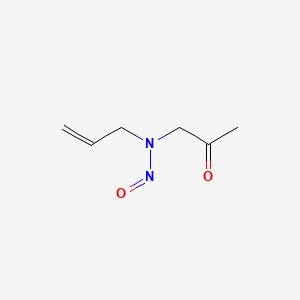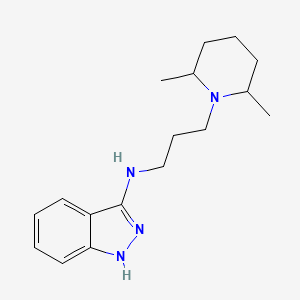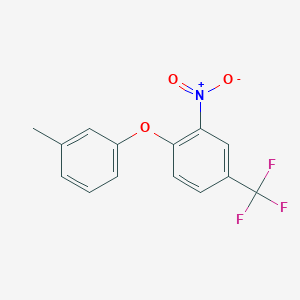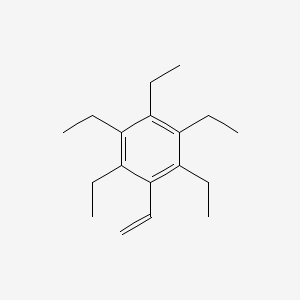
2,3,4,5,6-Pentaethyl-1-vinylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5,6-Pentaethyl-1-vinylbenzene is an organic compound with the molecular formula C18H28 It is a derivative of benzene, where five hydrogen atoms are replaced by ethyl groups and one hydrogen atom is replaced by a vinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentaethyl-1-vinylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
2,3,4,5,6-Pentaethyl-1-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically occurs at the ethyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst. These reactions often target the vinyl group, converting it into an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, where the ethyl groups can be replaced by other functional groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst (e.g., palladium on carbon).
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), Lewis acids (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids (e.g., 2,3,4,5,6-pentaethylbenzoic acid).
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
2,3,4,5,6-Pentaethyl-1-vinylbenzene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules. It serves as a building block in the development of novel materials and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It can be used in studies related to enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its unique structural properties make it suitable for applications in coatings, adhesives, and electronic materials.
作用機序
The mechanism of action of 2,3,4,5,6-Pentaethyl-1-vinylbenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, while in materials science, it may interact with other molecules to form stable polymers.
類似化合物との比較
Similar Compounds
2,3,4,5,6-Pentaethylbenzene: Similar structure but lacks the vinyl group.
1-Vinyl-2,3,4,5,6-pentamethylbenzene: Similar structure but has methyl groups instead of ethyl groups.
2,3,4,5,6-Pentamethyl-1-vinylbenzene: Similar structure but has methyl groups instead of ethyl groups.
Uniqueness
2,3,4,5,6-Pentaethyl-1-vinylbenzene is unique due to the presence of both ethyl and vinyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form stable products further enhances its utility in scientific research and industrial processes.
特性
CAS番号 |
2715-34-6 |
|---|---|
分子式 |
C18H28 |
分子量 |
244.4 g/mol |
IUPAC名 |
1-ethenyl-2,3,4,5,6-pentaethylbenzene |
InChI |
InChI=1S/C18H28/c1-7-13-14(8-2)16(10-4)18(12-6)17(11-5)15(13)9-3/h7H,1,8-12H2,2-6H3 |
InChIキー |
VFTSQADXSPYXDG-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=C(C(=C1CC)CC)C=C)CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


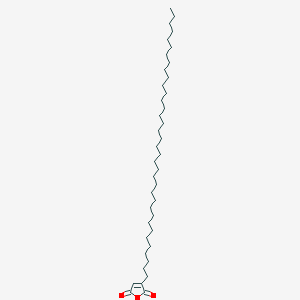
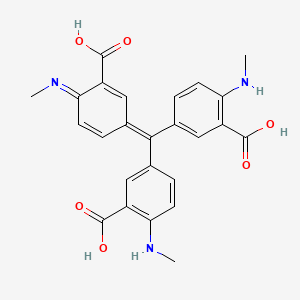
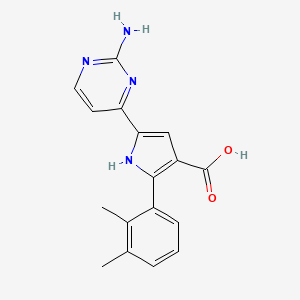
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid](/img/structure/B13788020.png)
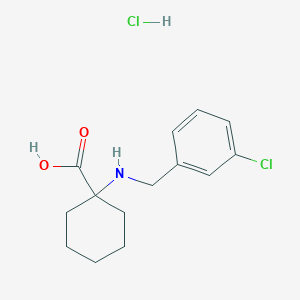
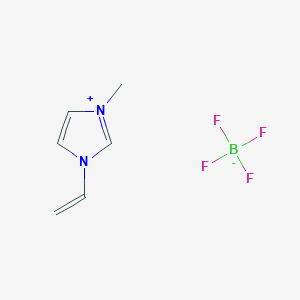
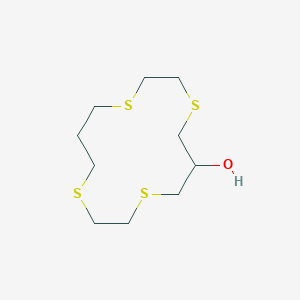
![Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)-, (T-4)-](/img/structure/B13788063.png)

